![molecular formula C12H12BO5P B11764081 (4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid is an organophosphorus compound that features both boronic acid and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid typically involves the coupling of a boronic acid derivative with a phosphonic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of biphenyl derivatives with oxidized functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with new functional groups.
Scientific Research Applications
(4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid involves its interaction with molecular targets through its boronic acid and phosphonic acid groups. These functional groups can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.
Comparison with Similar Compounds
(4’-Borono-[1,1’-biphenyl]-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
(4’-Borono-[1,1’-biphenyl]-4-sulfonic acid): Contains a sulfonic acid group, offering different chemical reactivity and applications.
(4’-Borono-[1,1’-biphenyl]-4-hydroxy acid): Features a hydroxyl group, which affects its solubility and reactivity.
Uniqueness: (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid is unique due to the presence of both boronic acid and phosphonic acid groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H12BO5P |
|---|---|
Molecular Weight |
278.01 g/mol |
IUPAC Name |
[4-(4-boronophenyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C12H12BO5P/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)19(16,17)18/h1-8,14-15H,(H2,16,17,18) |
InChI Key |
OMFSQXHCVTZXQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)
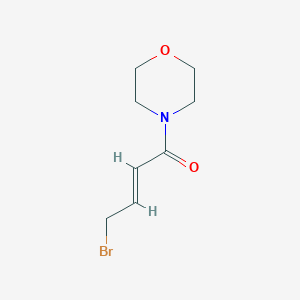

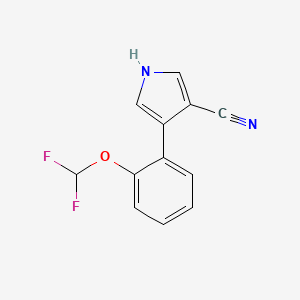
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
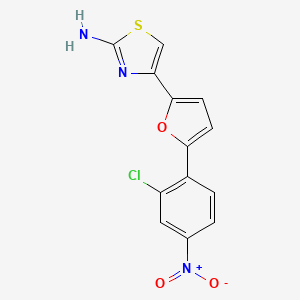
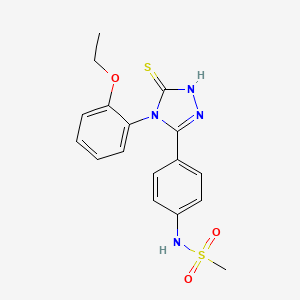
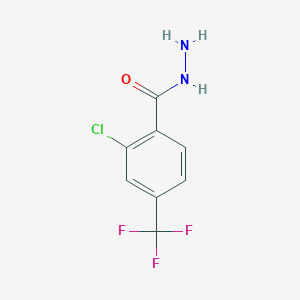
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
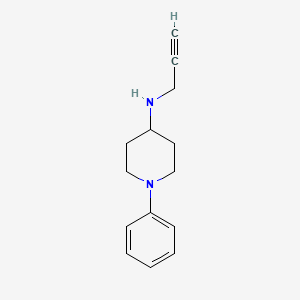
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
